molecular formula C12H17BO4 B581902 3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid CAS No. 1256358-76-5

3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid

Cat. No. B581902
CAS RN: 1256358-76-5
M. Wt: 236.074
InChI Key: CXCOUBKIJBWKHS-UHFFFAOYSA-N
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Description

“3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid” is a boronic acid derivative . It has a molecular weight of 236.08 . The IUPAC name for this compound is 4-[(tetrahydro-2H-pyran-4-yloxy)methyl]phenylboronic acid .


Molecular Structure Analysis

The molecular formula of “3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid” is C12H17BO4 . The InChI code for this compound is 1S/C12H17BO4/c14-13(15)11-3-1-10(2-4-11)9-17-12-5-7-16-8-6-12/h1-4,12,14-15H,5-9H2 .

Scientific Research Applications

Enrichment of cis-diol Containing Molecules

Phenylboronic acid (PBA), which includes 3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid, can be used to create highly selective organic polymers for the enrichment of cis-diol containing molecules . These polymers have shown ultrahigh selectivity to cis-diol containing molecules .

Sensing Applications

Boronic acids, including 3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid, are increasingly utilized in various sensing applications . They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in sensing applications .

Biological Labelling

Boronic acids can be used for biological labelling . They can interact with proteins, allowing for their manipulation and cell labelling .

Protein Manipulation and Modification

Boronic acids can interact with proteins, allowing for their manipulation and modification . This makes them useful in various areas of research, including biochemistry and molecular biology .

Separation Technologies

Boronic acids can be used in separation technologies . They can interact with diols, allowing for the separation of molecules based on their diol content .

Development of Therapeutics

Boronic acids are also used in the development of therapeutics . They can interact with various biological molecules, making them useful in the development of new drugs and treatments .

Suzuki–Miyaura Coupling

3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid can be used in Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross coupling reaction, which is widely used in organic synthesis .

Controlled Release of Insulin

Boronic acids can be used in polymers for the controlled release of insulin . This is due to their ability to form reversible covalent bonds with diols, which can be exploited to create pH-responsive materials .

Safety and Hazards

The safety data sheet for phenylboronic acid indicates that it is harmful if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Mechanism of Action

properties

IUPAC Name

[3-(oxan-4-yloxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO4/c14-13(15)11-3-1-2-10(8-11)9-17-12-4-6-16-7-5-12/h1-3,8,12,14-15H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCOUBKIJBWKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)COC2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201165710
Record name Boronic acid, B-[3-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201165710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid

CAS RN

1256358-76-5
Record name Boronic acid, B-[3-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256358-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201165710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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